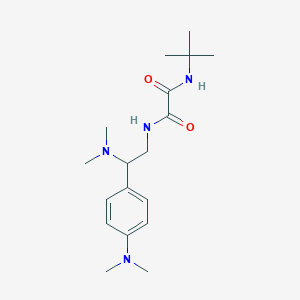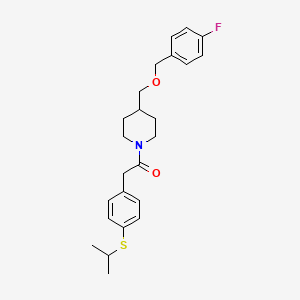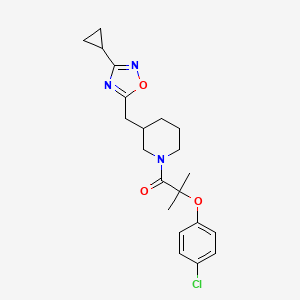
2-(4-Chlorophenoxy)-1-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-methylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenoxy)-1-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-methylpropan-1-one is a complex organic compound. Characterized by its distinct chemical structure, it has piqued the interest of researchers due to its potential applications in various fields, including medicinal chemistry and material science. This compound's intricate synthesis and multifaceted chemical reactivity make it a notable subject for scientific study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)-1-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-methylpropan-1-one involves several steps:
Formation of 4-Chlorophenol: This is typically synthesized through a halogenation reaction.
Synthesis of 3-cyclopropyl-1,2,4-oxadiazole: This compound is generally prepared via cyclization reactions involving nitrites and hydrazides.
Coupling of Intermediates: The final compound is formed through a series of condensation reactions, linking the chlorophenol, oxadiazole, and piperidine units under controlled temperature and catalytic conditions.
Industrial Production Methods
In an industrial setting, the synthesis process might be scaled up with continuous flow techniques to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and the use of industrial catalysts, is critical for efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions typically facilitated by strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation processes or by using reducing agents such as lithium aluminum hydride.
Substitution: Various substitution reactions can occur, such as nucleophilic aromatic substitution, especially on the chlorophenyl ring.
Common Reagents and Conditions
Oxidation: Using oxidizing agents such as potassium permanganate in acidic or basic conditions.
Reduction: Utilizing hydrogen gas in the presence of a palladium catalyst or other reducing agents.
Substitution: Conditions often include the use of strong bases or acids, depending on the desired substitution pattern.
Major Products Formed
Oxidation may lead to the formation of carboxylic acid derivatives, while reduction could yield various alcohols or amines. Substitution reactions typically lead to derivatives where the chlorine atom is replaced by other nucleophiles.
Scientific Research Applications
2-(4-Chlorophenoxy)-1-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-methylpropan-1-one is researched for its potential pharmacological properties. Its structural components suggest it might interact with various biological targets, making it a candidate for drug development. In material science, its unique structure could be exploited for the creation of new polymers or as a precursor for high-performance materials.
Mechanism of Action
The compound's mechanism of action in biological systems is not fully understood, but it likely involves interactions with specific receptors or enzymes due to its structural complexity. The presence of the oxadiazole moiety suggests potential interactions with protein targets, while the piperidine ring might confer binding affinity to neurotransmitter receptors.
Comparison with Similar Compounds
Compared to similar compounds, 2-(4-Chlorophenoxy)-1-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-methylpropan-1-one stands out due to its unique oxadiazole and piperidine components. Other compounds with similar structures might include:
2-(4-Chlorophenoxy)-1-(3-piperidin-1-yl)-2-methylpropan-1-one
2-(4-Chlorophenoxy)-1-(3-((1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-methylpropan-1-one
These similar compounds might share some chemical properties but differ in their specific interactions and applications due to slight variations in their molecular structure.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-1-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-2-methylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O3/c1-21(2,27-17-9-7-16(22)8-10-17)20(26)25-11-3-4-14(13-25)12-18-23-19(24-28-18)15-5-6-15/h7-10,14-15H,3-6,11-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXERCJCNKIQVLX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCCC(C1)CC2=NC(=NO2)C3CC3)OC4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Tert-butyl 3-methyl-4,5,6,7-tetrahydrotriazolo[4,5-b]pyridine-7-carboxylate](/img/structure/B2367000.png)

![(E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2367003.png)
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(furan-2-yl)-2-hydroxypropyl]acetamide](/img/structure/B2367006.png)
![N-phenyl-1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide](/img/structure/B2367008.png)
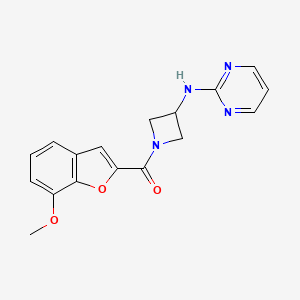
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2367012.png)
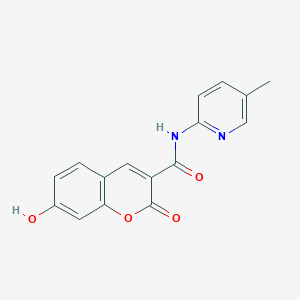

![7-chloro-N-[(3-methoxyphenyl)methyl]quinazolin-4-amine](/img/structure/B2367015.png)
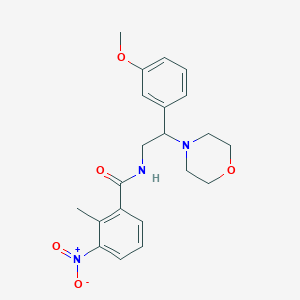
![3-[[1-(2-Methoxy-5-methylphenyl)sulfonylazetidin-3-yl]methoxy]pyridine](/img/structure/B2367018.png)
